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  • Product: 2-(4-Bromo-2-methylphenyl)acetamide
  • CAS: 861055-58-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetamide: Synthesis, Characterization, and Core Chemical Properties

For distribution to: Researchers, scientists, and drug development professionals. Abstract Chemical Identity and Properties 2-(4-Bromo-2-methylphenyl)acetamide is a specifically substituted aromatic acetamide.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Chemical Identity and Properties

2-(4-Bromo-2-methylphenyl)acetamide is a specifically substituted aromatic acetamide. Due to its specialized substitution pattern, it is not listed in major chemical catalogs, and a CAS number has not been assigned. Therefore, its properties are predicted based on its structure and comparison with analogous compounds. The primary logical precursor, (4-Bromo-2-methylphenyl)acetic acid, is a known compound and serves as the key intermediate for the synthesis.

Table 1: Chemical Identifiers and Calculated Properties

PropertyValueSource/Method
IUPAC Name 2-(4-Bromo-2-methylphenyl)acetamideChemDraw
Molecular Formula C₉H₁₀BrNOCalculated
Molecular Weight 228.09 g/mol Calculated
Canonical SMILES CC1=C(C=C(C=C1)Br)CC(=O)NChemDraw
CAS Number Not Assigned-
Appearance (Predicted) White to off-white solidAnalog Comparison
Key Precursor (4-Bromo-2-methylphenyl)acetic acid-
Precursor CAS No. 151928-85-1PubChem[1]

Recommended Synthetic Pathway

The most reliable and controllable method for preparing 2-(4-Bromo-2-methylphenyl)acetamide is a two-stage synthesis commencing from the commercially available starting material, 4-bromo-2-methyltoluene.

Overall Synthetic Scheme:

Synthetic_Pathway A 4-Bromo-2-methyltoluene B 1-(Bromomethyl)-4-bromo- 2-methylbenzene A->B  NBS, AIBN    CCl₄, Reflux   C (4-Bromo-2-methylphenyl)acetonitrile B->C  NaCN    aq. Ethanol   D (4-Bromo-2-methylphenyl)acetic acid C->D  H₂SO₄ / H₂O    Reflux   E 2-(4-Bromo-2-methylphenyl)acetamide D->E  1. SOCl₂    2. NH₄OH  

Caption: Proposed two-stage synthesis of the target compound.

This pathway involves:

  • Benzylic Bromination: Selective radical bromination of the methyl group on 4-bromo-2-methyltoluene.

  • Cyanation: Conversion of the resulting benzyl bromide to a benzyl nitrile.

  • Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to form the key carboxylic acid intermediate.

  • Amidation: Conversion of the carboxylic acid to the final primary amide product.

Experimental Protocols

Stage 1: Synthesis of (4-Bromo-2-methylphenyl)acetic acid

This stage involves a three-step sequence starting from 4-bromo-2-methyltoluene.

Step 1a: Benzylic Bromination of 4-Bromo-2-methyltoluene

  • Principle: N-Bromosuccinimide (NBS) is employed as a source of bromine radicals under thermal or photochemical initiation.[2][3] The reaction proceeds selectively at the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making the benzylic C-H bonds weaker than other sp³ C-H bonds.[4][5] A radical initiator like azobisisobutyronitrile (AIBN) is used to start the chain reaction at a controlled rate.

  • Protocol:

    • To a solution of 4-bromo-2-methyltoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).

    • Heat the mixture to reflux (approx. 77°C) and stir vigorously. The reaction can be monitored by TLC or by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating at the surface.

    • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Filter off the succinimide by-product and wash it with a small amount of cold CCl₄.

    • Concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-4-bromo-2-methylbenzene, which can often be used in the next step without further purification.

Step 1b: Cyanation to (4-Bromo-2-methylphenyl)acetonitrile

  • Principle: This is a standard nucleophilic substitution (Sₙ2) reaction where the highly nucleophilic cyanide ion displaces the bromide from the benzylic carbon.[6] Using an aqueous ethanol solvent system ensures the solubility of both the organic substrate and the inorganic sodium cyanide.

  • Protocol:

    • Dissolve the crude 1-(bromomethyl)-4-bromo-2-methylbenzene (1.0 eq) in a mixture of ethanol and water.

    • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not rise excessively. Caution: NaCN is extremely toxic. Handle with extreme care in a fume hood.

    • Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude nitrile.

Step 1c: Hydrolysis to (4-Bromo-2-methylphenyl)acetic acid

  • Principle: The nitrile group is hydrolyzed under strong acidic conditions. The nitrogen atom is protonated, making the carbon atom more electrophilic for attack by water. This proceeds via an intermediate amide which is further hydrolyzed to the carboxylic acid and ammonium salt under the harsh conditions.[7]

  • Protocol:

    • Add the crude (4-bromo-2-methylphenyl)acetonitrile to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

    • Heat the mixture to reflux (approx. 110-120°C) and stir for 4-6 hours. The reaction mixture should become homogeneous as the hydrolysis proceeds.

    • Cool the reaction mixture in an ice bath. The carboxylic acid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water until the washings are neutral to pH paper.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure (4-bromo-2-methylphenyl)acetic acid.

Stage 2: Amidation to 2-(4-Bromo-2-methylphenyl)acetamide

This final stage converts the intermediate carboxylic acid into the target primary amide.

Amidation_Workflow cluster_0 Acid Chloride Formation cluster_1 Amidation Reaction cluster_2 Work-up & Purification A Dissolve (4-Bromo-2-methylphenyl)acetic acid in anhydrous DCM B Add SOCl₂ (1.5 eq) dropwise at 0°C C Warm to RT, then reflux for 1-2h D Remove volatiles under reduced pressure E Dissolve crude acyl chloride in anhydrous DCM D->E  Proceed to Amidation   F Add dropwise to ice-cold concentrated NH₄OH G Stir vigorously for 1h H Product precipitates I Filter the solid product H->I  Isolate Product   J Wash with cold water and diethyl ether K Dry under vacuum

Caption: Logical workflow for the conversion of carboxylic acid to primary amide.

  • Principle: Carboxylic acids do not react directly with ammonia due to a competing acid-base reaction. The acid must first be activated. Conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) is a highly effective method.[8][9] The resulting acyl chloride is a potent electrophile that reacts rapidly with ammonia (a nucleophile) in a nucleophilic acyl substitution reaction to form the stable amide.[10]

  • Protocol:

    • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend (4-bromo-2-methylphenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise via a syringe.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear and gas evolution (SO₂ and HCl) ceases.

    • Cool the solution and carefully remove the DCM and excess SOCl₂ under reduced pressure. This yields the crude acyl chloride as an oil or low-melting solid.

    • Amidation: Re-dissolve the crude acyl chloride in a minimal amount of anhydrous DCM.

    • In a separate flask, cool concentrated ammonium hydroxide (NH₄OH) in an ice bath.

    • Add the acyl chloride solution dropwise to the vigorously stirred ammonium hydroxide solution. A white precipitate of the amide will form immediately.

    • Continue stirring for an additional 30-60 minutes at 0°C.

    • Work-up and Purification: Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water and cold diethyl ether to remove inorganic salts and any unreacted starting material.

    • Dry the product under vacuum to yield 2-(4-Bromo-2-methylphenyl)acetamide. Further purification can be achieved by recrystallization if necessary.

Predicted Analytical Characterization

Confirmation of the final product structure would rely on standard spectroscopic methods. The following are predicted key features:

  • ¹H NMR:

    • Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Benzylic Protons: A singlet at ~3.6 ppm, integrating to 2H (-CH₂-).

    • Methyl Protons: A singlet at ~2.3 ppm, integrating to 3H (-CH₃).

    • Amide Protons: Two broad singlets (or one very broad singlet) in the region of 5.5-7.5 ppm, integrating to 2H (-NH₂), which are D₂O exchangeable.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of 170-175 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (~120-140 ppm).

    • Benzylic Carbon: A signal around 40-45 ppm (-CH₂-).

    • Methyl Carbon: A signal around 18-22 ppm (-CH₃).

  • IR Spectroscopy:

    • N-H Stretching: Two distinct bands (symmetric and asymmetric) in the region of 3100-3400 cm⁻¹.

    • C=O Stretching: A strong, sharp absorbance around 1650-1680 cm⁻¹.

    • C-Br Stretching: A signal in the fingerprint region, typically 500-600 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 227 and 229, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Cyanide (NaCN): Highly toxic by all routes of exposure. Contact with acid releases deadly hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. An emergency cyanide antidote kit should be available.

  • Thionyl Chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled in a fume hood.

  • Solvents: Carbon tetrachloride is a suspected carcinogen and is hepatotoxic. Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE when handling all solvents.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica B, 40, 534–544.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Recent advances in the Willgerodt–Kindler reaction. Tetrahedron, 65(34), 6759-6770.
  • Chemistry Steps. (2024, February 10). Benzylic Bromination.
  • Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction).
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Wikipedia. Willgerodt rearrangement.
  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
  • MDPI. (2010, May 17). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
  • Chem-Impex. 4'-Bromo-2'-methylacetophenone.
  • Fisher Scientific. Amide Synthesis.
  • BenchChem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
  • Organic Syntheses. p-BROMOPHENACYL BROMIDE.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Guidechem. (2022, November 20). What is the synthesis and application of 2-Bromo-4'-methylacetophenone?.
  • ChemicalBook. 2-Bromo-4'-methylacetophenone synthesis.
  • Organic Syntheses. Acetophenone, p-bromo-.
  • ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • PubChem. 2-(4-bromo-2-methylphenyl)acetic acid.
  • Google Patents. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • PMC - NIH. 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.
  • ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
  • Brainly.in. (2018, June 23). conversion of Acetonitrile into Acetic acid.

Sources

Exploratory

Solubility profile of 2-(4-Bromo-2-methylphenyl)acetamide in organic solvents

Solubility Profiling of 2-(4-Bromo-2-methylphenyl)acetamide: Technical Characterization and Protocol Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-(4-Bromo-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling of 2-(4-Bromo-2-methylphenyl)acetamide: Technical Characterization and Protocol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-(4-Bromo-2-methylphenyl)acetamide (CAS: 861055-58-5), a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Unlike simple acetamides, this molecule possesses a distinct lipophilic core (brominated tolyl moiety) coupled with a polar primary amide functionality.[1] This structural duality creates a complex solubility landscape that dictates solvent selection for process chemistry, recrystallization, and formulation.[1]

This document synthesizes predicted physicochemical properties with standardized experimental protocols, offering researchers a roadmap for accurate solubility determination and solvent system optimization.[1][2]

Physicochemical Characterization & Structural Analysis

To understand the solubility behavior, we must first deconstruct the molecular architecture.[1]

Compound Identity:

  • IUPAC Name: 2-(4-Bromo-2-methylphenyl)acetamide[1][3]

  • Molecular Formula: C₉H₁₀BrNO[1][4]

  • Molecular Weight: 228.09 g/mol [1][4][5][6]

  • Key Functional Groups:

    • Primary Amide (-CONH₂): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This group significantly increases crystal lattice energy due to intermolecular hydrogen bonding networks, often raising the melting point and reducing solubility in non-polar solvents.[1]

    • Phenyl Ring: Provides a planar, aromatic hydrophobic core.[1]

    • Bromo Substituent (Para): Increases lipophilicity and density; enhances London dispersion forces.[1]

    • Methyl Substituent (Ortho): Adds steric bulk and slight lipophilicity; disrupts planar stacking slightly compared to non-methylated analogs.[1]

Calculated Properties (Estimates based on Group Contribution Methods):

  • LogP (Octanol/Water Partition Coefficient): ~1.8 – 2.3 (Moderately Lipophilic).[1]

  • Topological Polar Surface Area (TPSA): ~43 Ų (Dominated by the amide).[1]

  • Melting Point: Expected range 140°C – 170°C (High lattice energy due to amide stacking).[1]

Solubility Profile: Mechanistic Categorization

Due to the specific nature of this intermediate, exact experimental values are often proprietary.[1] However, based on Hansen Solubility Parameters (HSP) and structural analogs (phenylacetamides), the following solubility profile is scientifically grounded.

Table 1: Predicted Solubility Profile in Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) Strong dipole-dipole interactions disrupt the amide crystal lattice.[1] The solvent's oxygen acts as a strong H-bond acceptor for the amide protons.[1]
Polar Protic Methanol, Ethanol, Isopropanol Moderate (20-80 mg/mL) Solvation occurs via H-bonding.[1] Solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > IPA).[1] Heating significantly enhances solubility (ideal for recrystallization).[1]
Moderately Polar Acetone, Ethyl Acetate, THF Moderate to Good Good balance for process chemistry.[1] The carbonyl/ether oxygens accept H-bonds from the amide, while the organic framework accommodates the phenyl ring.[1]
Chlorinated Dichloromethane (DCM), Chloroform Moderate Good solvation of the hydrophobic core, but less effective at breaking the strong amide-amide H-bonds compared to DMSO.[1]
Non-Polar Hexane, Heptane, Toluene Low to Negligible The high lattice energy of the primary amide dominates.[1] The solvent lacks the polarity to solvate the amide headgroup.[1] Toluene may show slight solubility at high temperatures.[1]
Aqueous Water Very Low (<1 mg/mL) The hydrophobic effect of the bromo-tolyl group overrides the hydrophilicity of the single amide group.[1]

Solvation Mechanism Visualization

The following diagram illustrates the competitive interaction between the crystal lattice forces and solvent-solute interactions.

SolvationMechanism Crystal Solid Crystal Lattice (Amide-Amide H-Bonds) Interaction Solute-Solvent Interface Crystal->Interaction Energy Input (ΔH_fus) Solvent Solvent Molecules (DMSO/EtOH/Hexane) Solvent->Interaction Diffusion Interaction->Crystal If ΔG_sol > 0 (Non-Polar) Dissolved Solvated Molecule (Thermodynamic Stability) Interaction->Dissolved If ΔG_sol < 0 (Polar Aprotic/Protic)

Caption: Thermodynamic competition between crystal lattice energy (enthalpy of fusion) and solvation energy determining solubility.

Experimental Protocol: Determination of Solubility

To generate accurate quantitative data for regulatory or process development purposes, the Shake-Flask Method coupled with HPLC Analysis is the gold standard.[1]

Phase A: Sample Preparation (Equilibrium)
  • Supersaturation: Add an excess amount of 2-(4-Bromo-2-methylphenyl)acetamide solid to 10 mL of the target solvent in a sealed glass vial.

  • Agitation: Place vials in a thermostatic shaker bath.

    • Temperature: Set to 25°C ± 0.1°C (or target process temperature).

    • Duration: Shake for 24–48 hours to ensure thermodynamic equilibrium. Crucial: Short shaking times lead to kinetic solubility values, which are often erroneous.[1]

  • Sedimentation: Allow the suspension to stand for 2–4 hours to let undissolved solids settle.

Phase B: Sampling and Analysis
  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter (pre-heated if measuring high-temp solubility to prevent precipitation).[1]

  • Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Acetonitrile) to bring the concentration within the linear range of the detector.[1]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.[1]

    • Wavelength: 254 nm (Targeting the phenyl ring absorption).[1]

    • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
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Workflow Visualization

SolubilityProtocol Start Start: Solid 2-(4-Bromo-2-methylphenyl)acetamide SolventAdd Add Excess Solid to Solvent (Vial System) Start->SolventAdd Equilibrate Equilibrate: 25°C, 24-48h (Thermostatic Shaker) SolventAdd->Equilibrate Filter Syringe Filter (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute with Mobile Phase (Prevent Precipitation) Filter->Dilute Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze Data Calculate Solubility (mg/mL) Analyze->Data

Caption: Standardized workflow for thermodynamic solubility determination via HPLC.

Application in Process Chemistry

  • Recrystallization: The profile suggests a Ethanol/Water or Ethyl Acetate/Heptane system.[1] The compound is likely soluble in hot Ethanol/Ethyl Acetate but precipitates upon cooling or addition of the anti-solvent (Water/Heptane).[1]

  • Reaction Solvent: For nucleophilic substitutions involving the amide nitrogen, DMF or DMAc are recommended due to high solubility and ability to enhance nucleophilicity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94722, 2-Bromo-N-(4-methylphenyl)acetamide. (Note: Used for structural analog comparison). Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization solvent selection logic).

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 2-(4-Bromo-2-methylphenyl)acetamide

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, manufacturability, and shelf-life.[1] This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, manufacturability, and shelf-life.[1] This guide provides a comprehensive framework for characterizing the thermodynamic stability of 2-(4-Bromo-2-methylphenyl)acetamide, a substituted phenylacetamide of interest in pharmaceutical research. We will delve into the core principles of thermodynamic stability, outline authoritative experimental protocols for its assessment, and provide insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and similar small molecule candidates.

Introduction: The Critical Role of Thermodynamic Stability

In pharmaceutical sciences, stability is not a monolithic concept. An API can exist in various solid forms, such as different crystalline polymorphs or an amorphous state.[2] Each of these forms possesses a unique internal energy and, consequently, different physical properties like solubility and melting point.[3] Thermodynamic stability refers to the definitive ranking of these forms based on their Gibbs free energy under specified conditions. The most stable form has the lowest free energy and is the least soluble.[1]

Failure to identify and control the most stable polymorphic form can lead to disastrous consequences during drug development, including:

  • Unexpected Form Conversion: A less stable (metastable) form may convert to the more stable form during manufacturing or storage, altering the drug's dissolution rate and bioavailability.[1][3]

  • Inconsistent Product Performance: Batch-to-batch variability in polymorphic content can lead to products that fail to meet quality specifications.[4][5]

  • Intellectual Property and Regulatory Hurdles: Comprehensive polymorph screening is a regulatory expectation and crucial for securing robust patent protection.[3][6][7]

This guide will use 2-(4-Bromo-2-methylphenyl)acetamide (CAS No. 24106-05-6) as a model compound to illustrate the workflow for establishing a thorough thermodynamic stability profile.[8]

Table 1: Physicochemical Properties of 2-(4-Bromo-2-methylphenyl)acetamide

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[8]
Molecular Weight 228.09 g/mol [8]
CAS Number 24106-05-6[8]
Appearance Solid (Typical)[9]

The Landscape of Solid Forms: Polymorphism

Polymorphism is the ability of a compound to crystallize into more than one distinct crystal lattice structure.[3] These different structures, or polymorphs, arise from different arrangements and/or conformations of the molecules in the crystal lattice. Because they have different lattice energies, polymorphs exhibit different physicochemical properties. The relationship between polymorphs can be either monotropic or enantiotropic, a critical distinction determined through stability studies.

  • Monotropic System: One polymorph is the most stable form at all temperatures below the melting point. Any other polymorphs are metastable and will tend to convert to the stable form over time.

  • Enantiotropic System: Different polymorphs are stable in different temperature ranges. A transition temperature exists where the stability ranking inverts.

A comprehensive polymorph screen is the foundational step in any stability assessment.[2][10] The goal is to crystallize the API under a wide array of conditions to discover as many solid forms as possible.

Experimental Protocol: High-Throughput Polymorph Screening

Objective: To identify all accessible crystalline forms of 2-(4-Bromo-2-methylphenyl)acetamide.

Causality: By subjecting the compound to a diverse set of crystallization conditions (solvents, temperatures, rates of cooling/evaporation), we maximize the chances of nucleating and growing both thermodynamically stable and kinetically favored forms.

Methodology:

  • Solvent Selection: Choose a broad range of solvents (~20-50) with varying polarities, hydrogen bonding capabilities, and functional groups.

  • Crystallization Techniques: Employ multiple methods to explore both thermodynamic and kinetic outcomes:

    • Slow Evaporation: Dissolve the API to near-saturation at room temperature and allow the solvent to evaporate slowly. This method favors the growth of thermodynamically stable forms.

    • Cooling Crystallization: Create a saturated solution at an elevated temperature and cool it at various rates (slow, fast, crash cooling). Different cooling rates can trap different kinetic forms.

    • Slurry Conversion: Stir a suspension of the API in a chosen solvent at a set temperature. Over time, less stable forms will dissolve and the most stable form at that temperature will crystallize. This is a definitive test for thermodynamic stability under those conditions.[3]

    • Anti-Solvent Addition: Dissolve the API in a "good" solvent and slowly add a miscible "anti-solvent" in which the API is insoluble to induce precipitation.

  • Solid-State Characterization: Analyze the solids from every successful crystallization experiment using Powder X-ray Diffraction (PXRD). PXRD provides a unique "fingerprint" for each crystalline form, allowing for the identification and classification of novel polymorphs.[10]

Thermal Analysis: Probing Energy and Mass Changes

Thermal analysis techniques are indispensable for characterizing the thermodynamic properties of solid forms. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on phase transitions and thermal decomposition.[11][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions.[11][14]

dot

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15] It is primarily used to assess thermal decomposition and to quantify the presence of residual solvents or water (hydrates vs. anhydrates).[12][16]

Experimental Protocol: Thermal Analysis (DSC & TGA)

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature for each identified polymorph of 2-(4-Bromo-2-methylphenyl)acetamide.

Causality: Heating a sample at a constant rate provides the energy needed to overcome lattice forces (melting) or break chemical bonds (decomposition). The temperatures and energy changes associated with these events are unique to the material's form and structure. An inert nitrogen purge is used to prevent oxidative degradation, ensuring the observed thermal events are intrinsic to the material itself.[15]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate DSC or TGA pan.

  • Instrument Setup (DSC):

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a linear rate of 10 °C/min from ambient temperature to a temperature above the melting point.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min).

  • Instrument Setup (TGA):

    • Place the open sample pan onto the TGA microbalance.

    • Heat the sample at a linear rate of 10 °C/min to a temperature where complete decomposition is observed.

    • Maintain a constant nitrogen purge.

  • Data Analysis:

    • DSC: Identify the onset temperature of the melting endotherm (melting point) and integrate the peak area to determine the enthalpy of fusion (ΔHfus).

    • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Table 2: Hypothetical Thermal Analysis Data for Two Polymorphs

FormMelting Point (Tm, Onset)Enthalpy of Fusion (ΔHfus)Decomposition (TGA Onset)
Form I 155.2 °C28.5 kJ/mol210 °C
Form II 148.7 °C24.1 kJ/mol210 °C

Interpretation: According to the "heat of fusion rule," the polymorph with the higher melting point and higher enthalpy of fusion is generally the more stable form at or near the melting point. In this hypothetical case, Form I would be considered the more stable form.

Thermodynamic Solubility: The Definitive Stability Indicator

The most direct and unambiguous method for determining the relative thermodynamic stability of polymorphs at a given temperature is through equilibrium solubility measurements.[17] The polymorph with the lowest free energy will have the lowest solubility.[10]

dot

Caption: Relationship between Gibbs free energy and solubility.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

Objective: To determine the equilibrium solubility of each polymorph of 2-(4-Bromo-2-methylphenyl)acetamide in a relevant buffer at a controlled temperature (e.g., 25 °C).

Causality: By allowing an excess of the solid to equilibrate with the solvent over an extended period, the solution becomes saturated with respect to that specific solid form.[18][19] Any less stable form present will convert via a solution-mediated transformation into the more stable, less soluble form.[17]

Methodology:

  • Preparation: Add an excess amount of a single, pure polymorph to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached.[18]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid from the saturated solution using centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.22 µm PVDF).

  • Analysis of Supernatant: Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Analysis of Residual Solid: Recover the remaining solid from the vial and analyze it by PXRD. This is a critical self-validating step. The PXRD pattern must match that of the starting material. If it has converted to another form, the measured solubility is that of the more stable form, not the initial metastable one.[17][20]

Conclusion: Synthesizing a Complete Stability Profile

A comprehensive understanding of the thermodynamic stability of 2-(4-Bromo-2-methylphenyl)acetamide requires the integration of data from polymorph screening, thermal analysis, and solubility studies. The workflow involves first discovering all accessible solid forms, then characterizing their thermal properties with DSC and TGA to establish an initial stability ranking, and finally, confirming this ranking with definitive equilibrium solubility experiments. This multi-faceted approach, grounded in authoritative methodologies, ensures the selection of the optimal solid form for development, thereby mitigating risks and ensuring the consistent quality and performance of the final drug product.[6][21][22]

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • Threlfall, T. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. [Link]

  • Teasdale, A. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. PharmOut. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Veeprho. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. [Link]

  • Teasdale, A., et al. (2016). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link]

  • Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO. [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Crysforma. (n.d.). Polymorph screening. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • Mettler Toledo. (2018). TGA Technique – Basic Principles and Applications. AZoM. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. [Link]

  • Surov, A. O., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ACS Publications. [Link]

  • PubChem. (n.d.). N-(4-Bromo-2-methylphenyl)acetamide. [Link]

  • Musil, F., et al. (2021). A complete description of thermodynamic stabilities of molecular crystals. PNAS. [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 2-(4-Bromo-2-methylphenyl)acetamide

This Application Note and Protocol guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-(4-Bromo-2-methylphenyl)acetamide as the electrophilic partner. Introduction & Substrate Analysis T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-(4-Bromo-2-methylphenyl)acetamide as the electrophilic partner.

Introduction & Substrate Analysis

The substrate 2-(4-Bromo-2-methylphenyl)acetamide represents a valuable scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors and GPCR ligands where the acetamide tail serves as a hydrogen-bond donor/acceptor or a metabolic handle.

Substrate Characteristics[1][2][3][4][5][6][7][8]
  • Electrophile: Aryl Bromide (C4 position).

  • Steric Environment: The bromine is para to the acetamide tail and meta to the methyl group. Consequently, the coupling site is sterically unhindered , allowing for facile oxidative addition.

  • Functional Group Sensitivity: The primary amide (

    
    ) side chain presents specific challenges:
    
    • Pd-Coordination: Primary amides can weakly coordinate to Palladium species, potentially retarding the catalytic cycle if low-denticity ligands are used.

    • Hydrolysis Risk: Strong hydroxide bases (e.g., NaOH, KOH) at high temperatures may hydrolyze the amide to the corresponding carboxylic acid.

    • Solubility: The polar amide moiety significantly reduces solubility in non-polar solvents (Hexanes, Toluene), necessitating the use of polar aprotic solvents or alcohol mixtures.

Mechanistic Considerations & Catalyst Selection

To ensure a robust coupling protocol, the catalyst system must balance activity with functional group tolerance.

  • Oxidative Addition: Facile due to the electron-neutral/weakly-donating nature of the ring. Standard Pd(0)/Pd(II) cycles apply.

  • Transmetallation: The rate-limiting step in many amide-containing systems due to potential competitive binding.

  • Base Selection: Weak inorganic bases (

    
    , 
    
    
    
    ) are preferred over hydroxides to preserve the amide integrity.
Decision Matrix for Catalyst Systems

The following decision tree outlines the logic for selecting the optimal protocol based on the coupling partner (Boronic Acid) complexity.

G Start Start: Select Boronic Acid Partner CheckSterics Is the Boronic Acid Sterically Hindered? (e.g., ortho-substituted) Start->CheckSterics CheckElec Is the Boronic Acid Electron Deficient? (e.g., Pyridyl, Heteroaryl) CheckSterics->CheckElec No ProtocolB PROTOCOL B: High Activity Pd2(dba)3 + XPhos / K3PO4 (For Hindered/Heteroaryl Partners) CheckSterics->ProtocolB Yes (e.g., 2,6-dimethylphenyl) ProtocolA PROTOCOL A: Standard Robust Pd(dppf)Cl2 • DCM / K2CO3 (High Throughput, Cost-Effective) CheckElec->ProtocolA No (Standard Aryl) CheckElec->ProtocolB Yes (e.g., 2-pyridyl) ProtocolC PROTOCOL C: Green/Solubility Pd(OAc)2 + SPhos / Ethanol:Water (For High Polarity Substrates) ProtocolA->ProtocolC If solubility issues arise

Figure 1: Catalyst selection strategy based on the steric and electronic properties of the boronic acid coupling partner.

Detailed Experimental Protocols

Protocol A: Standard Robust Conditions (Recommended Starting Point)

Applicability: Unhindered aryl boronic acids, phenyl boronic acids, and electron-rich heteroaryls. Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a wide bite angle, stabilizing the Pd center while preventing amide coordination.

Reagents:

  • Substrate: 2-(4-Bromo-2-methylphenyl)acetamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3 – 5 mol%)
    
  • Base:

    
     (2.0 – 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M – 0.2 M.

  • Catalyst Addition: Quickly add

    
     (3 mol%) under a positive stream of inert gas.
    
  • Reaction: Seal the vessel and heat to 80 °C – 90 °C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The amide group is stable, but look for de-brominated byproduct (Ar-H) which indicates protodeboronation of the coupling partner.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). The product may be partially soluble in the aqueous layer due to the amide; back-extract aqueous layer with THF/EtOAc if yield is low.

  • Purification: Dry organic phase over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH or Hexane/EtOAc gradients).
    
Protocol B: Advanced Conditions for Difficult Partners

Applicability: Ortho-substituted boronic acids, 2-pyridyl boronates, or if Protocol A fails. Rationale: XPhos (Buchwald Ligand) forms a highly active monoligated Pd(0) species that facilitates oxidative addition and transmetallation with hindered centers.


  provides a slightly more basic environment without causing hydrolysis.

Reagents:

  • Catalyst Source:

    
     (2 mol%) or Pd(OAc)2 (4 mol%)
    
  • Ligand: XPhos (4 – 8 mol%) (Ligand:Pd ratio 2:1)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): Stir

    
     and XPhos in the solvent for 10 minutes at room temperature to generate the active catalyst species (solution turns from dark purple to orange/brown).
    
  • Reaction Assembly: Add the substrate, boronic acid, and solid base to the catalyst solution.[1]

  • Heating: Heat to 100 °C for 2–6 hours. The sterically bulky ligand prevents the primary amide from poisoning the catalyst.

  • Workup: Similar to Protocol A. Note that XPhos oxide is a common byproduct that elutes early in chromatography.

Quantitative Data Summary (Expected Trends)

The following table summarizes expected performance based on scaffold reactivity and literature precedents for similar amide-containing aryl halides.

VariableProtocol A (dppf)Protocol B (XPhos)Protocol C (SPhos/Green)
Solvent System Dioxane/Water (4:1)Toluene/Water (10:1)Ethanol/Water (1:1)
Temperature 80–90 °C100–110 °C60–80 °C
Time to Completion 4–12 h1–4 h2–8 h
Yield (Unhindered) High (>85%)High (>90%)Good (>75%)
Yield (Hindered) Low (<40%)High (>80%)Moderate (50–60%)
Amide Hydrolysis < 1%< 1%< 1%
Cost LowHighModerate

Troubleshooting & Optimization Logic

Common Failure Modes
  • Low Conversion (Starting Material Remains):

    • Cause: Catalyst poisoning by the amide or poor solubility.

    • Fix: Switch to Protocol B (XPhos) or increase solvent polarity (use DMF/Water).

  • Protodeboronation (Ar-H formation from Boronic Acid):

    • Cause: Reaction temperature too high or boronic acid unstable.

    • Fix: Lower temperature to 60 °C, increase catalyst loading to 5-10 mol%, or use Boronic Ester (Pinacol ester) instead of acid.

  • Amide Hydrolysis (Formation of Carboxylic Acid):

    • Cause: Base is too strong or reaction time too long at high temp.

    • Fix: Switch base from

      
       to 
      
      
      
      or
      
      
      (anhydrous conditions).
Workflow Visualization

The following diagram illustrates the logical flow for reaction monitoring and workup.

Workflow Setup Reaction Setup (Inert Atmosphere) Heat Heat (80-100°C) Monitor TLC/LCMS Setup->Heat Check Conversion > 95%? Heat->Check Workup Cool & Dilute (EtOAc/Water) Check->Workup Yes Resubject Add Catalyst/Time Check->Resubject No AcidWash Optional: Acid Wash? (NO! Amide sensitive) Workup->AcidWash Avoid Purify Column Chromatography (DCM/MeOH) Workup->Purify Resubject->Heat

Figure 2: Experimental workflow emphasizing the avoidance of acidic washes which can hydrolyze the amide or salt out the product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

  • BenchChem Technical Support. (2025). Suzuki-Miyaura Coupling Protocols for Aryl Bromides. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(4-Bromo-2-methylphenyl)acetamide

Case ID: PUR-BR-Me-PA Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2] Triage: Diagnostic Dashboard Before initiating any purification protocol, identify the specific "symptom" your crude materia...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BR-Me-PA Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Triage: Diagnostic Dashboard

Before initiating any purification protocol, identify the specific "symptom" your crude material is exhibiting.[1] This diagnostic approach ensures you do not waste yield on unnecessary steps.[1][2]

SymptomProbable CauseRecommended Action
Yellow/Brown Coloration Oxidative degradation (trace anilines or phenols) or polymerized impurities.[1][2]Activated Carbon Treatment (See Section 3).[1]
Low Melting Point (< 160°C)Presence of solvent, unreacted nitrile, or carboxylic acid precursor.[1]Vacuum Drying followed by Recrystallization (Protocol A).[1][3]
Sticky/Oily Solid Residual non-polar solvents or significant nitrile impurity (eutectic mixture).[1]Trituration with cold Hexane/Heptane.
Extra Acidic Protons (NMR) Residual 2-(4-bromo-2-methylphenyl)acetic acid.[1][2]Bicarbonate Wash (Protocol B).[1]
Extra Aliphatic Peaks (NMR) Unreacted Nitrile precursor or solvent inclusion.[1]Recrystallization (Protocol A - Toluene method).[1][2]

Deep Dive: Troubleshooting & FAQs

Q1: My crude product contains significant unreacted nitrile (2-(4-bromo-2-methylphenyl)acetonitrile). How do I remove it?

The Issue: The nitrile precursor is often the result of incomplete hydrolysis.[1] It is significantly less polar than your target primary amide.[1][2] The Fix:

  • Solvent Selection: Do not use pure ethanol. The nitrile is soluble in ethanol.[1]

  • Technique: Use a non-polar/polar solvent gradient.[1][2]

    • Protocol: Recrystallize from Toluene .[1][2] The primary amide (target) is generally insoluble in cold toluene but soluble in hot toluene. The nitrile impurity, being highly lipophilic, will likely remain in the toluene mother liquor upon cooling.

    • Alternative: If Toluene fails, use Ethyl Acetate/Hexane (1:3) .[1] Dissolve in minimum hot Ethyl Acetate, then slowly add Hexane until turbidity persists. Cool to 4°C.[1][2][4]

Q2: I see a carboxylic acid impurity in the NMR. Recrystallization isn't removing it.[1][2][5]

The Issue: 2-(4-bromo-2-methylphenyl)acetic acid is a common byproduct of "over-hydrolysis."[1][2] It can co-crystallize with the amide due to hydrogen bonding capabilities.[1][5] The Fix: Chemical Wash (Base Extraction).[1]

  • Dissolve the crude solid in Ethyl Acetate .[1]

  • Wash the organic layer 2x with Saturated Sodium Bicarbonate (

    
    ) .[1] The acid will convert to its water-soluble sodium salt and partition into the aqueous layer.[1][2]
    
  • Wash 1x with Brine.[1][2]

  • Dry over

    
    , filter, and evaporate.
    
  • Result: The resulting solid should be acid-free.[1][2]

Q3: The product is off-white or yellow. Does this affect biological assays?

The Issue: Trace oxidative impurities (often <0.1%) can cause intense coloration.[1] While they may not affect NMR purity significantly, they can be cytotoxic or interfere with fluorescence-based biological assays.[1][2] The Fix:

  • Activated Charcoal: During the hot filtration step of recrystallization, add 1-2% (w/w) activated carbon.[1][2] Stir for 5-10 minutes at reflux, then filter through a Celite pad while hot. Warning: Do not add charcoal to a boiling solution; let it cool slightly first to prevent boil-over.

Master Protocols

Protocol A: The "Gold Standard" Recrystallization

This protocol is designed to balance yield with high purity (>98%).[1]

Reagents:

  • Solvent System 1: Ethanol / Water (Recommended for general purity).[1]

  • Solvent System 2: Toluene (Recommended if Nitrile impurity is high).[1]

Workflow:

  • Dissolution: Place crude solid in a round-bottom flask. Add the primary solvent (Ethanol or Toluene) slowly while heating to reflux. Add just enough solvent to dissolve the solid completely at boiling point.[1]

  • Hot Filtration (Optional): If insoluble particles or color are present, add activated charcoal, stir 5 mins, and filter hot through Celite/glass wool.[1]

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1][2]

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold solvent (the same one used for crystallization).[1][2][6]

  • Drying: Dry in a vacuum oven at 45-50°C for 6 hours to remove solvent inclusions.

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying this specific phenylacetamide derivative.

PurificationStrategy Start Crude 2-(4-Bromo-2-methylphenyl)acetamide CheckImpurity Analyze Impurity Profile (TLC / NMR) Start->CheckImpurity AcidPresent Acid Impurity Detected? CheckImpurity->AcidPresent BaseWash Dissolve in EtOAc Wash with Sat. NaHCO3 AcidPresent->BaseWash Yes ColorIssue Colored/Dark? AcidPresent->ColorIssue No BaseWash->ColorIssue Charcoal Hot Filtration with Activated Carbon ColorIssue->Charcoal Yes NitrileIssue Nitrile Impurity > 2%? ColorIssue->NitrileIssue No Charcoal->NitrileIssue RecrystTol Recrystallize from TOLUENE NitrileIssue->RecrystTol Yes (Non-polar impurity) RecrystEtOH Recrystallize from ETHANOL / WATER NitrileIssue->RecrystEtOH No (General purification) Final Pure White Solid (Check MP & HPLC) RecrystTol->Final RecrystEtOH->Final

Caption: Decision tree for selecting the optimal purification route based on specific impurity profiles.

Analytical Validation (Quality Control)

Once isolated, verify the integrity of your compound using these benchmarks.

ParameterExpected ValueNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation; Grey indicates residual charcoal.[1][2]
Melting Point 158°C - 162°C (Approx.)[1][2]Broad range (>2°C) indicates impurity.[1] Note: Phenylacetamides generally melt >150°C.[1][2]
1H NMR (DMSO-d6)

7.4 (s, 1H),

6.9 (s, 1H) for Amide

.[1][2]
Look for the characteristic methylene singlet (

) around

3.4 ppm.[1][2]
Solubility Soluble in DMSO, MeOH, hot EtOH.[1]Insoluble in Water, Hexane.[1]

References

  • BenchChem. (2025).[1][3] Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. (Provides general protocols for bromo-phenylacetamide purification and solvent selection).

  • University of Rochester, Dept. of Chemistry. (n.d.).[1] Reagents & Solvents: Common Solvents for Recrystallization. (Authoritative guide on solvent polarity and selection for amides and brominated aromatics).

  • PubChem. (2025).[1][7] N-(4-Bromo-2-methylphenyl)acetamide Compound Summary. (Physical properties and identifier verification).

  • University of Pittsburgh. (n.d.).[1] Common Solvents for Crystallization. (Data on solvent efficacy for polar compounds like amides).

Sources

Optimization

Resolving steric hindrance issues in 2-(4-Bromo-2-methylphenyl)acetamide derivatives

Welcome to the Technical Support Center for Sterically Hindered Phenylacetamide Derivatives . This guide addresses the specific challenges associated with 2-(4-Bromo-2-methylphenyl)acetamide and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Sterically Hindered Phenylacetamide Derivatives .

This guide addresses the specific challenges associated with 2-(4-Bromo-2-methylphenyl)acetamide and its derivatives. The presence of the ortho-methyl group (position 2 on the phenyl ring) introduces unique steric and conformational constraints that affect synthesis, purification, and spectroscopic analysis.

Critical Disambiguation: Know Your Molecule

Before proceeding, confirm your structure. Nomenclature in this class is often confused.

Structure A (This Guide) Structure B (Acetanilide)
Name: 2-(4-Bromo-2-methylphenyl)acetamideName: N-(4-Bromo-2-methylphenyl)acetamide
Formula:

Formula:

Class: Phenylacetic Acid DerivativeClass: Aniline Derivative (Acetanilide)
Steric Issue: Ortho-methyl blocks the methylene/carbonyl rotation and alpha-functionalization.[1]Steric Issue: Ortho-methyl blocks the amide nitrogen .

This guide focuses on Structure A , where the steric bulk originates from the 2-methyl group interacting with the acetamide side chain.

Module 1: Synthesis Troubleshooting (The "Making It" Phase)

The Problem: Standard amide coupling (EDC/HOBt) often fails or gives low yields when synthesizing N-substituted derivatives (


) of this scaffold, especially if the amine partner (

) is also bulky. The ortho-methyl group on the phenyl ring creates a "steric wall" that shields the carbonyl carbon.
Protocol: High-Efficiency Coupling for Hindered Substrates

Recommendation: Switch from Carbodiimides (EDC/DCC) to Phosphonic Anhydrides (T3P) or Acyl Fluorides (TFFH) .

Why T3P? Propanephosphonic acid anhydride (T3P) is a cyclic anhydride that acts as a powerful coupling reagent. Unlike HATU, it does not suffer as severely from steric inhibition because the active intermediate is less bulky and highly reactive. It also produces water-soluble byproducts, simplifying workup.

Step-by-Step T3P Protocol:

  • Preparation:

    • Dissolve (4-Bromo-2-methylphenyl)acetic acid (1.0 eq) and the Amine (1.1 eq) in anhydrous EtOAc or 2-MeTHF (concentration ~0.2 M). Note: DMF can be used but makes T3P workup harder.

  • Base Addition:

    • Add DIPEA (3.0 eq) or NMM (N-methylmorpholine) (3.0 eq). Cool to 0°C if the amine is volatile; otherwise, Room Temp (RT) is fine.

  • Coupling:

    • Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 eq) dropwise.

    • Critical Step: For highly hindered amines (e.g., tert-butylamine), heat the reaction to 60–80°C for 12–24 hours. The ortho-methyl group requires thermal energy to overcome the rotational barrier for the amine to attack.

  • Workup:

    • Wash with water, sat.

      
      , and 1M HCl (if product is acid-stable). The T3P byproducts wash away instantly.
      

AmideCouplingLogic Start Start: Amide Coupling (4-Br-2-Me-Phenylacetic Acid + Amine) CheckAmine Is the Amine Bulky? (e.g., t-Butyl, Ortho-sub Aniline) Start->CheckAmine Standard Standard Method: EDC/HOBt or HATU (RT, DMF) CheckAmine->Standard No (Primary/Linear) Hindered Hindered Protocol Required CheckAmine->Hindered Yes (Secondary/Branched) Result Switch to Hindered Protocol Standard->Result Low Yield? T3P Option A: T3P (50% in EtOAc) Base: DIPEA/NMM Temp: 60-80°C Hindered->T3P Preferred (Green/Clean) AcidFluoride Option B: Acyl Fluoride (TFFH) Base: DIPEA Solvent: DCM Hindered->AcidFluoride Alternative (If T3P fails) Result->Hindered

Caption: Decision tree for selecting coupling conditions based on steric demand. T3P is the preferred reagent for ortho-substituted phenylacetic acids.

Module 2: NMR & Structural Analysis (The "Why is it Blurry?" Phase)

The Problem: Users often report "broad," "split," or "missing" peaks in the


 or 

NMR spectra, particularly for the benzylic methylene (

) and the amide protons.

The Science: The ortho-methyl group creates a rotational barrier around the


 bond.
  • Atropisomerism: The bulky methyl group clashes with the carbonyl oxygen or the amide nitrogen.

  • Slow Exchange: At room temperature, the molecule may rotate slower than the NMR timescale. This results in decoalescence —where you see a blurred average of two conformers rather than a sharp singlet.

Diagnostic Protocol:

  • Do NOT assume impurity. If the integration is correct but the peak shape is wrong, it is likely dynamic.

  • Variable Temperature (VT) NMR:

    • Run the spectrum at 50°C or 80°C (in DMSO-

      
      ).
      
    • Result: As temperature rises, the rotation speeds up.[2] Broad peaks will sharpen into singlets (coalescence).

  • Solvent Effect: Switch from

    
     to DMSO-
    
    
    
    or Methanol-
    
    
    . Hydrogen bonding with the solvent can sometimes lock a specific conformation or lower the barrier, clarifying the spectrum.

Module 3: Functionalization & Derivatives (The "Using It" Phase)

The Problem: Attempting to modify the scaffold after the amide is formed.

Scenario A: Palladium-Catalyzed Coupling at the Bromide (C4)
  • Myth: "The molecule is sterically hindered for Suzuki/Buchwald coupling."

  • Fact: The Bromine is at C4. The Methyl is at C2. They are meta to each other. The steric environment around the Bromine is open .

  • Troubleshooting: If your coupling fails, it is not due to the ortho-methyl. Check:

    • Catalyst Poisoning: The primary amide (

      
      ) can coordinate to Pd. Use a bulky ligand (e.g., XPhos , BrettPhos ) to prevent the amide from shutting down the catalyst.
      
    • Solubility: These amides are crystalline and insoluble. Use 1,4-Dioxane or t-Amyl alcohol at 100°C.

Scenario B: Alpha-Alkylation (Benzylic Position)
  • Warning: This is where the ortho-methyl hurts you.

  • Mechanism: Deprotonating the alpha-carbon (

    
    ) creates an enolate. The ortho-methyl forces this enolate out of planarity with the ring, raising the energy of the transition state.
    
  • Solution: Use a stronger, non-nucleophilic base like LiHMDS (Lithium Hexamethyldisilazide) at -78°C , and allow longer equilibration times before adding the electrophile.

Summary Data Table: Reaction Parameters

Reaction TypeSteric Impact of o-MeRecommended ReagentKey Condition
Amide Formation High (Blocks Carbonyl)T3P (50% in EtOAc)Heat to 60°C; Use EtOAc.
Pd-Coupling (at Br) Low (Remote)Pd(OAc)2 / XPhosUse bulky ligand to protect Pd from amide N.
Alpha-Alkylation Critical (Conformation)LiHMDS-78°C; Kinetic control is difficult.
Hydrolysis Medium LiOH / H2O2Peroxide assists attack on hindered amides.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple 4-bromo-2-methylphenylacetic acid with a secondary amine, but I only get 10% yield with EDC. Why? A: EDC forms an O-acylisourea intermediate that is bulky. The ortho-methyl group blocks the amine from attacking this bulky intermediate. Switch to T3P. T3P forms a compact 6-membered transition state that is less sensitive to steric bulk.

Q2: My NMR shows the benzylic CH2 as a broad hump instead of a singlet. Is my compound impure? A: Likely not. This is "rotational broadening."[3] The ortho-methyl restricts the rotation of the side chain. Run the NMR at 350K (77°C) in DMSO-


. If the peak sharpens, it is a conformational effect, not an impurity.

Q3: Can I use this scaffold in a Buchwald-Hartwig reaction? A: Yes, but the primary amide (


) is a competitive nucleophile. You must use a base that won't deprotonate the amide (use 

or

, avoid

if possible) and a ligand like BrettPhos that is selective for the aryl bromide over the amide nitrogen.

References

  • T3P in Hindered Amide Coupling

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

    • BenchChem Technical Guide. "Assessing the Efficiency of HOTU in Sterically Hindered Couplings."

  • Acyl Fluorides for Steric Hindrance: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent." Journal of the American Chemical Society.
  • Rotational Barriers in Ortho-Substituted Systems

    • Gasparro, F., et al.[4] "NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide." Journal of Chemical Education.

  • Buchwald-Hartwig on Hindered Substrates

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in the Acetylation of 4-Bromo-2-Methylaniline

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the acetylation of 4-bromo-2-methylaniline. It offers troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the acetylation of 4-bromo-2-methylaniline. It offers troubleshooting advice and answers to frequently asked questions to help you minimize the formation of common side products and optimize your reaction for the highest yield and purity of N-(4-bromo-2-methylphenyl)acetamide.[1][2]

Introduction: The Challenge of Selective Acetylation

The acetylation of anilines is a fundamental transformation in organic synthesis, often employed to protect the amino group or to synthesize biologically active amides.[3][4] The reaction of 4-bromo-2-methylaniline with an acetylating agent, typically acetic anhydride or acetyl chloride, aims to produce N-(4-bromo-2-methylphenyl)acetamide.[1][2] While seemingly straightforward, this reaction can be complicated by the formation of several side products, which can significantly impact the yield and purity of the desired product. Understanding the underlying reaction mechanisms and the factors that influence them is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the acetylation of 4-bromo-2-methylaniline?

A1: The primary side products are the diacetylated product (N,N-diacetyl-4-bromo-2-methylaniline) and unreacted starting material. Under certain conditions, hydrolysis of the product back to the starting material can also occur, especially during workup.[5][6]

Q2: What causes the formation of the diacetylated side product?

A2: Diacetylation occurs when a second acetyl group is introduced onto the nitrogen atom of the initially formed acetamide. This is more likely to happen under forcing reaction conditions, such as high temperatures, prolonged reaction times, or the use of a large excess of the acetylating agent.

Q3: Can the solvent choice impact the formation of side products?

A3: Absolutely. The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. While a variety of solvents can be used, aqueous systems or polar aprotic solvents are common.[7] However, using an inappropriate solvent can lead to poor solubility and incomplete reaction, leaving unreacted starting material.

Q4: Is a catalyst necessary for this reaction?

A4: The acetylation of anilines with acetic anhydride can proceed without a catalyst, as the aniline itself is a nucleophile.[8] However, the reaction is often accelerated by the addition of a weak base like sodium acetate or pyridine, or an acid catalyst.[4][9][10] The choice of catalyst can influence the reaction rate and selectivity. For instance, a base is often required when using acetyl chloride to neutralize the HCl byproduct.[8]

Q5: How can I effectively remove unreacted starting material and the diacetylated byproduct?

A5: Purification is typically achieved through recrystallization.[5] The choice of solvent is crucial for effective separation. A solvent system should be selected where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the acetylation of 4-bromo-2-methylaniline.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.[11]
Suboptimal Reagent Stoichiometry: Incorrect molar ratio of aniline to acetylating agent.Use a slight molar excess (1.1-1.2 equivalents) of the acetylating agent to drive the reaction to completion.[12]
Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction or washing steps.Ensure the pH of the aqueous phase is neutral or slightly basic during workup to minimize the protonation and subsequent solubilization of the amide product.
Presence of Diacetylated Side Product Excessive Acetylating Agent: Using a large excess of acetic anhydride or acetyl chloride.Carefully control the stoichiometry of the acetylating agent. A slight excess is often sufficient.
High Reaction Temperature: Elevated temperatures can promote the second acetylation.Conduct the reaction at room temperature or with gentle heating. Avoid unnecessarily high temperatures.[13]
Significant Amount of Unreacted Starting Material Insufficient Acetylating Agent: Not enough acetylating agent to react with all the aniline.Ensure a slight molar excess of the acetylating agent is used.[12]
Poor Reagent Quality: The acetylating agent may have decomposed due to improper storage.Use fresh, high-quality acetic anhydride or acetyl chloride. Acetic anhydride can hydrolyze to acetic acid over time.[14]
Steric Hindrance: The methyl group at the ortho position can slow down the reaction.[15]Consider using a more reactive acetylating agent (e.g., acetyl chloride instead of acetic anhydride) or a catalyst to increase the reaction rate.[3]
Product Hydrolysis Acidic or Basic Conditions During Workup: The amide bond can be cleaved under strong acidic or basic conditions, especially with heating.[5][16]Perform the workup at room temperature and use mild acidic or basic solutions for washing. Neutralize the reaction mixture carefully.

Reaction Mechanisms and Control Strategies

Understanding the reaction pathways is key to minimizing side products.

Main Reaction: Mono-acetylation

The primary reaction involves the nucleophilic attack of the amino group of 4-bromo-2-methylaniline on the carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate which then collapses to yield the desired N-(4-bromo-2-methylphenyl)acetamide and a byproduct (acetic acid or hydrochloric acid).[7][17]

Mono-acetylation Aniline 4-Bromo-2-methylaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylatingAgent Acetic Anhydride / Acetyl Chloride AcylatingAgent->Intermediate Product N-(4-bromo-2-methylphenyl)acetamide Intermediate->Product Collapse Byproduct Acetic Acid / HCl Intermediate->Byproduct

Caption: The desired mono-acetylation pathway.

Side Reaction: Di-acetylation

The formation of the diacetylated product occurs when the nitrogen of the initially formed amide acts as a nucleophile and attacks another molecule of the acetylating agent. This is generally a slower process than the initial acetylation because the amide nitrogen is less nucleophilic than the amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group.[18][19]

Di-acetylation Product N-(4-bromo-2-methylphenyl)acetamide DiacetylatedProduct Diacetylated Product Product->DiacetylatedProduct Further Acetylation (undesired) AcylatingAgent Acetic Anhydride / Acetyl Chloride AcylatingAgent->DiacetylatedProduct Hydrolysis Product N-(4-bromo-2-methylphenyl)acetamide Aniline 4-Bromo-2-methylaniline Product->Aniline Hydrolysis (undesired) AceticAcid Acetic Acid Product->AceticAcid Conditions H+ / OH- , Heat Conditions->Aniline Conditions->AceticAcid

Caption: The undesired hydrolysis pathway.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 4-Bromo-2-methylaniline [20]* Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Sodium acetate (optional, as catalyst)

  • Water

  • Ice

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-methylaniline (1.0 equivalent) in glacial acetic acid.

  • Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1-1.2 equivalents) to the solution. If using a catalyst, sodium acetate (0.5 equivalents) can be added at this stage. [10]3. Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours). Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a mixture of ice and water with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-(4-bromo-2-methylphenyl)acetamide. [11]

References

  • Quora. (2024, June 23). Why do we use a basic medium while preparing acetanilide from aniline?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?[Link]

  • Galabov, B. (2025, August 10). Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment.
  • Journal of the Chemical Society B: Physical Organic. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]

  • RSC Publishing. (2025, October 24).
  • Vedantu. (2024, July 2). Give reasons for the following Acetylation of aniline class 12 chemistry CBSE. [Link]

  • ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson. [Link]

  • ResearchGate. (n.d.). Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. | Request PDF. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Video. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). The acid-catalysed hydrolysis of acetanilide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • SpringerLink. (2013, January 14). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. [Link]

  • IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • Scribd. (n.d.). Acetylation of Aniline | PDF. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. [Link]

  • PubMed. (2007, November 15). Selective acylation of primary amines in peptides and proteins. [Link]

  • Green Chemistry. (2013). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. [Link]

  • ijarsct. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

  • PubChem. (n.d.). N-(4-Bromo-2-methylphenyl)acetamide. [Link]

  • ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011). [Link]

  • Wikipedia. (n.d.). Acetic anhydride. [Link]

  • Google Patents. (n.d.). CN107652198B - Process for preparing acetanilide.
  • Filo. (2024, December 19). Acetylation of aniline reduces its activation effect. [Link]

  • PubChemLite. (n.d.). N-(4-bromo-2-methylphenyl)acetamide (C9H10BrNO). [Link]

  • Scribd. (n.d.). Acetylation of Aniline Lab Report | PDF | Amide | Amine. [Link]

  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

  • IJPPR. (2024, July 30). An Environmentally Friendly and Efficient Green Method for Acylation. [Link]

  • PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylaniline. [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • Contast. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(4-Bromo-2-methylphenyl)acetamide

Executive Summary This guide addresses the physicochemical challenges of solubilizing 2-(4-Bromo-2-methylphenyl)acetamide for biological applications. Structurally, this compound features a lipophilic aromatic core decor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical challenges of solubilizing 2-(4-Bromo-2-methylphenyl)acetamide for biological applications. Structurally, this compound features a lipophilic aromatic core decorated with bromine and methyl substituents, combined with a polar acetamide tail. This "amphiphilic but predominantly lipophilic" nature typically results in BCS Class II behavior (Low Solubility, High Permeability), leading to frequent precipitation ("crashing out") upon dilution into aqueous buffers.

This support center is structured into three technical modules designed to troubleshoot and prevent assay failure caused by poor solubility.

Module 1: Stock Solution Preparation (The Foundation)

Q: What is the optimal solvent system for creating a stable master stock?

A: For this specific phenylacetamide derivative, Dimethyl Sulfoxide (DMSO) is the primary solvent of choice due to its high dielectric constant and ability to disrupt the strong intermolecular hydrogen bonding typical of primary amides.

  • Primary Recommendation: Anhydrous DMSO (≥99.9%).

  • Secondary Option: N,N-Dimethylformamide (DMF) if DMSO interferes with specific enzymatic pockets, though DMF is generally more cytotoxic.

  • Avoid: Ethanol or Methanol for high-concentration stocks (>10 mM), as their volatility leads to concentration drift and their solubilizing power for brominated aromatics is inferior to DMSO.

Q: The compound is not dissolving even in DMSO.[1] How do I proceed?

A: The presence of the amide group (-CONH2) creates a stable crystal lattice. To overcome this lattice energy:

  • Sonication: Apply bath sonication for 10–15 minutes. The "sound of silence" (visual cavitation without audible hissing) indicates effective energy transfer.

  • Thermal Shift: Gently warm the DMSO solution to 37°C–40°C. Note: Do not exceed 50°C to avoid potential degradation of the bromine-carbon bond or amide hydrolysis.

Visual Workflow: Stock Preparation

StockPrep Start Weigh Solid Compound Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Vortex Vortex Mixing (30 sec) Solvent->Vortex Inspect1 Visual Inspection: Clear? Sonicate Bath Sonication (40kHz, 10 min, 37°C) Inspect1->Sonicate No (Cloudy) QC QC Check: Centrifuge (10k x g) Check for pellet Inspect1->QC Yes Sonicate->Vortex Vortex->Inspect1 Vortex->Inspect1 Store Aliquot & Store (-20°C, Desiccated)

Caption: Figure 1. Iterative workflow for preparing a homogenous master stock solution, emphasizing mechanical disruption of the crystal lattice.

Module 2: Dilution Strategies & Assay Compatibility

Q: My compound precipitates immediately when added to the assay buffer. Why?

A: This is the "Solvent Shift" shock. You are moving the compound from a lipophilic environment (DMSO) to a hydrophilic one (Buffer). The local concentration at the tip of the pipette tip momentarily exceeds the solubility limit, triggering nucleation.

The Solution: Intermediate Dilution Step Do not jump directly from 100% DMSO to 0.1% DMSO. Use an intermediate step to lower the dielectric shock.

Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a compatible vehicle (e.g., pure Ethanol or 50% DMSO/Water) to get 1 mM.

  • Final: Dilute into assay buffer (rapidly vortexing during addition).

Q: What are the safe DMSO limits for my specific assay type?

A: High DMSO concentrations can denature enzymes or permeabilize cell membranes, generating false positives/toxicity. Refer to the tolerance table below.

Table 1: Recommended DMSO Limits by Assay Type

Assay TypeMax DMSO % (v/v)Mechanism of InterferenceMitigation Strategy
Cell-Based (General) 0.1% - 0.5%Membrane permeabilization; CytotoxicityUse Intermediate Dilution; Run Vehicle Control
Primary Neurons/Stem Cells < 0.1%High sensitivity to osmotic stressUse HP-β-Cyclodextrin (see Module 3)
Enzymatic (Biochemical) 1.0% - 5.0%Denaturation of enzyme tertiary structureValidate enzyme activity vs. DMSO % curve
Protein-Protein Interaction 1.0% - 2.0%Disruption of hydrophobic interfacesUse low-binding plasticware
Visual Workflow: The "Crash-Free" Dilution Logic

Dilution Stock Master Stock (100% DMSO) Direct Direct Addition (Risk: Precipitation) Stock->Direct Avoid Intermed Intermediate Step (e.g., 10% DMSO in Buffer) Stock->Intermed 1:10 Dilution Final Final Assay Well (<1% DMSO) Direct->Final High Failure Rate Intermed->Final 1:10 Dilution (Rapid Mixing)

Caption: Figure 2. Serial dilution strategy to prevent precipitation caused by rapid polarity shifts.

Module 3: Advanced Formulation (When DMSO Fails)

Q: I cannot use DMSO due to cell sensitivity. What is the alternative?

A: For hydrophobic compounds like 2-(4-Bromo-2-methylphenyl)acetamide, complexation is superior to co-solvency when toxicity is a concern.

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) HP-β-CD forms a "host-guest" inclusion complex. The hydrophobic phenyl-bromo moiety of your compound sits inside the cyclodextrin donut, while the hydrophilic exterior interacts with the buffer.

Protocol for Cyclodextrin Formulation:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS.

  • Dissolve your compound in a minimal volume of acetone or methanol (volatile solvent).

  • Add the cyclodextrin solution to the compound.

  • Evaporate the volatile solvent (nitrogen stream or vacuum) while stirring.

  • The result is the compound "trapped" in the cyclodextrin, soluble in water without DMSO.

Q: Can I use surfactants like Tween-80?

A: Yes, but with caution. Low concentrations (0.01% - 0.05%) of non-ionic surfactants (Tween-80 or Triton X-100) can prevent aggregation. However, they may form micelles that sequester the drug away from the target, artificially increasing the IC50 (reducing potency). Always control for "micellar shift" by testing a known standard.

Module 4: Troubleshooting FAQ

Q: My IC50 curve is flat or erratic. Is this a solubility issue? A: Likely, yes. This is often due to Micro-Precipitation . The compound precipitates at high concentrations, reducing the effective concentration.

  • Diagnostic: Centrifuge your assay plate (if possible) or measure light scattering (nephelometry). If high doses show lower-than-expected activity, the compound has crashed out.

  • Fix: Add 0.01% Triton X-100 or switch to the Cyclodextrin method.

Q: The compound sticks to the plastic tips/plate (Non-Specific Binding). A: The lipophilic bromine/methyl groups promote binding to polystyrene.

  • Fix: Use Low-Binding plates (polypropylene) or add 0.1% BSA (Bovine Serum Albumin) to the buffer. BSA acts as a "sacrificial" protein to coat the plastic surfaces.

Q: I see crystals forming after 24 hours of incubation. A: The compound is thermodynamically unstable in the buffer.

  • Fix: This compound may require "Fresh Preparation." Do not store diluted working solutions. Prepare immediately before addition to cells.

References

  • Di, L., & Kerns, E. H. (2006).[2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Waybright, T. J., et al. (2009). Increasing the reliability of IC50 determination: a comparison of curve-fitting models and data acceptance criteria. Assay and Drug Development Technologies.

  • PubChem. (2023). Compound Summary for CID 94722, 2-Bromo-N-(4-methylphenyl)acetamide.[4][5] National Center for Biotechnology Information.

  • ThermoFisher Scientific. (n.d.). DMSO Compatibility in Cell Culture.[6][7] Technical Support Knowledge Base.

Sources

Troubleshooting

Controlling temperature gradients for 2-(4-Bromo-2-methylphenyl)acetamide stability

Subject: Thermal Management for 2-(4-Bromo-2-methylphenyl)acetamide Ticket ID: #TS-882-AMIDE Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Thermal Management for 2-(4-Bromo-2-methylphenyl)acetamide

Ticket ID: #TS-882-AMIDE Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Gradient Problem

You are likely accessing this guide because you are experiencing inconsistent yields, "oiling out" (Liquid-Liquid Phase Separation), or hydrolysis impurities during the scale-up of 2-(4-Bromo-2-methylphenyl)acetamide .

While this compound is chemically robust under ambient conditions, it exhibits significant sensitivity to temperature gradients (


)  during synthesis and crystallization. In large reactors, a high 

between the reactor wall (

) and the bulk fluid (

) triggers two competing failure modes:
  • Chemical Instability: Localized superheating at the reactor wall accelerates amide hydrolysis.

  • Physical Instability: Sharp cooling gradients drive the solution outside the Metastable Zone Width (MSZW), causing uncontrolled nucleation (fines) or impurity inclusion.

This guide provides the protocols to flatten these gradients and ensure batch-to-batch consistency.

Compound Verification & Safety

CRITICAL CHECK: Before proceeding, verify your structure. Nomenclature in this class is often confused.

FeatureTarget Compound Common Confusant
IUPAC Name 2-(4-Bromo-2-methylphenyl)acetamide

-(4-Bromo-2-methylphenyl)acetamide
Structure Class Phenylacetamide (

)
Acetanilide (

)
Key Reactivity Benzylic oxidation; Amide hydrolysisAniline hydrolysis; Ring bromination
Hydrolysis Product 4-Bromo-2-methylphenylacetic acid 4-Bromo-2-methylaniline

This guide focuses on the Phenylacetamide derivative (


).
Mechanism of Instability

To control the process, you must understand the degradation pathways driven by thermal gradients.

A. Chemical Degradation (Hydrolysis)

Amide bonds are kinetically stable but thermodynamically susceptible to hydrolysis. In a reactor where


 (e.g., during rapid heating), the fluid boundary layer experiences temperatures that catalyze the attack of water on the carbonyl carbon.
B. Physical Degradation (Crystallization)

If


 (rapid cooling), the supersaturation ratio (

) at the wall spikes.
  • Ideal Scenario:

    
     remains within the Metastable Zone. Growth occurs on existing crystals.
    
  • Gradient Failure:

    
     exceeds the Ostwald-Miers limit. Spontaneous nucleation occurs, trapping mother liquor and impurities (like the hydrolyzed acid) inside the crystal lattice.
    
Visualizing the Pathway

StabilityPathway Amide 2-(4-Bromo-2-methylphenyl) acetamide (Target API) Gradient Thermal Gradient (ΔT > 15°C) Amide->Gradient Exposure Hydrolysis Hydrolysis (Water + Heat) Gradient->Hydrolysis T_wall >> T_bulk Nucleation Uncontrolled Nucleation Gradient->Nucleation T_wall << T_bulk Acid 4-Bromo-2-methyl phenylacetic acid (Impurity A) Hydrolysis->Acid Degradation Ammonia Ammonia (NH3) Hydrolysis->Ammonia ImpureCrystal Impure/Polymorph Crystal Nucleation->ImpureCrystal Traps Impurity A

Figure 1: The dual failure modes caused by thermal gradients. High wall temperatures drive hydrolysis (Impurity A), while rapid wall cooling drives uncontrolled nucleation, trapping that impurity.

Protocol: Controlled Crystallization & Gradient Management

Objective: Maintain the process within the Metastable Zone Width (MSZW) to ensure high purity (>99.5%) and stable polymorph isolation.

Equipment Requirements
  • Jacketed Reactor with overhead stirring.

  • Internal Temperature Probe (

    
    ) AND Jacket Temperature Probe (
    
    
    
    ).
  • Programmable Cryostat/Heater.

Step-by-Step Methodology

Step 1: Dissolution (The "Delta T" Rule)

  • Action: Dissolve crude solid in Ethanol/Water (or chosen solvent system) at reflux.

  • Constraint: Maintain

    
    .
    
  • Reasoning: Large

    
     during heating creates "hot spots" at the wall, initiating the hydrolysis shown in Figure 1.
    

Step 2: The Cubic Cooling Ramp Do not use a linear cooling ramp. Linear cooling generates constant supersaturation generation, which often leads to a massive nucleation burst at the end. Use a Cubic Ramp to maintain constant supersaturation.

Time PhaseTemperature ProfileGoal
0–20% Slow Cool (

)
Induce nucleation or add seeds without "shocking" the system.
20–70% Medium Cool (

)
Growth phase. Depositing solute onto existing crystals.
70–100% Fast Cool (

)
Deplete remaining yield once surface area is high.

Step 3: Seeding (The Critical Control Point)

  • Action: Add 0.5 wt% pure seed crystals at

    
    .
    
  • Troubleshooting: If the solution turns milky immediately (Oiling Out), your

    
     is too high, or the solvent composition is too water-heavy. Re-heat and adjust solvent ratio.
    
Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why? A: This is a classic Liquid-Liquid Phase Separation (LLPS).

  • Cause: The temperature gradient drove the local concentration into the metastable "oiling" region before the crystal nucleation boundary.

  • Fix: Decrease the cooling rate and reduce the water content in your solvent mixture. Ensure your impeller speed provides adequate mixing to dissipate wall gradients without causing shear damage.

Q2: I see a new impurity at RRT 0.85 in HPLC after scale-up. A: This is likely 4-bromo-2-methylphenylacetic acid (the hydrolysis product).

  • Cause: Your

    
     was likely set too high (
    
    
    
    ) during the dissolution phase to rush the process.
  • Fix: Limit

    
     to maximum 
    
    
    
    above the solvent boiling point and use a strictly controlled ramp.

Q3: The filtration time has doubled compared to the lab scale. A: You have generated "fines" (micro-crystals).

  • Cause: Rapid cooling (

    
    ) caused a nucleation burst (Crash Cooling).
    
  • Fix: Implement the Cubic Cooling Ramp described in Section 4. This favors crystal growth over nucleation, resulting in larger, easier-to-filter crystals.

Process Control Logic

Use this logic flow to program your reactor control system (PLC/DCS).

ProcessControl Start Start Process Measure Measure T_bulk & T_jacket Start->Measure CalcDelta Calculate ΔT = |T_jacket - T_bulk| Measure->CalcDelta Decision Is ΔT > 10°C? CalcDelta->Decision ActionHeat Throttle Heating/Cooling Power Decision->ActionHeat YES (Risk of Hydrolysis/Shock) ActionCool Proceed with Cubic Ramp Decision->ActionCool NO (Safe Zone) ActionHeat->Measure SeedCheck Reached T_seed? ActionCool->SeedCheck SeedCheck->Measure NO AddSeed Add Seeds Hold 30 mins SeedCheck->AddSeed YES

Figure 2: Logic flow for automated reactor control. The primary safety interlock is the Delta T limit to prevent thermal degradation.

References
  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The definitive text on MSZW and cubic cooling profiles).
  • Gowda, B. T., et al. (2009).[1] "2-Bromo-N-(4-bromophenyl)acetamide".[1] Acta Crystallographica Section E. Link (Structural insights into phenylacetamide crystallization and hydrogen bonding networks).

  • BenchChem Technical Guides. "Thermal Decomposition of Phenylacetic Anhydride & Acid". Link (Data on the thermal susceptibility of the phenylacetic scaffold to hydrolysis and decarboxylation).

  • CymitQuimica. "N-(4-Bromo-2-methylphenyl)acetamide Properties". Link (Physicochemical properties and solubility data).

  • Capaccioli, S., et al. (2014). "Accessing Phase-Pure Acetaminophen Polymorphs by Thermal Gradient Crystallization". Crystal Growth & Design. Link (Demonstrates the impact of thermal gradients on amide polymorphism).

Sources

Optimization

Overcoming catalyst poisoning when using 2-(4-Bromo-2-methylphenyl)acetamide

Technical Support Center: Catalyst Optimization Guide Topic: Overcoming Catalyst Poisoning in Cross-Coupling of 2-(4-Bromo-2-methylphenyl)acetamide Ticket ID: CHEM-SUP-2026-Br-Amide Executive Summary You are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization Guide Topic: Overcoming Catalyst Poisoning in Cross-Coupling of 2-(4-Bromo-2-methylphenyl)acetamide Ticket ID: CHEM-SUP-2026-Br-Amide

Executive Summary

You are encountering catalyst deactivation ("poisoning") when attempting to cross-couple 2-(4-Bromo-2-methylphenyl)acetamide . While the ortho-methyl group introduces moderate steric hindrance, the primary root cause of failure is the primary amide (


) side chain .

Free primary amides are notorious "catalyst sponges" in Palladium (Pd) catalysis. They coordinate competitively to the Pd center, displacing phosphine ligands and forming unreactive Pd-amidate complexes. This halts the catalytic cycle, allowing the active Pd(0) to aggregate into inactive Palladium black (precipitate).

This guide provides a self-validating protocol to bypass this "Amide Trap" using sterically demanding ligands and precatalyst architectures.

Module 1: The Mechanism of Failure (Diagnosis)

To solve the problem, we must visualize the invisible competition occurring in your flask.

The "Amide Trap" Phenomenon: In a standard catalytic cycle, your Pd(0) species must undergo oxidative addition into the Carbon-Bromine (C-Br) bond. However, the primary amide nitrogen (or oxygen) in your substrate is a competent ligand.

  • Coordination: The amide binds to the Pd(II) intermediate.

  • Deprotonation: Under basic coupling conditions, the amide N-H is deprotonated, forming a stable Pd-Amidate species.

  • Arrest: This species is too stable to undergo reductive elimination or transmetallation, effectively removing the catalyst from the cycle.

Visualizing the Pathway

The following diagram illustrates how the amide siphons active catalyst away from the productive cycle.

CatalystPoisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br Product Coupled Product OxAdd->Product + Nucleophile Trap OFF-CYCLE TRAP Pd-Amidate Complex (Catalyst Arrest) OxAdd->Trap + Amide Coordination Product->Pd0 Regeneration Amide Substrate (Free Amide) PdBlack Decomposition (Pd Black) Trap->PdBlack Aggregation

Figure 1: The "Amide Trap" mechanism.[1][2] The substrate's amide group competes with the reaction pathway, sequestering the catalyst into an inactive state.

Module 2: The Solution (Protocol Design)

To overcome this, you cannot simply add more catalyst. You must use a ligand system that is too bulky for the amide to bind, yet flexible enough to permit the reaction at the C-Br site.

Ligand Selection: The "Buchwald" Class

Standard ligands like


 or dppf are insufficient. You require Dialkylbiaryl phosphines .
  • Recommended: XPhos or tBuXPhos .

  • Why: These ligands possess large isopropyl or tert-butyl groups that create a "roof" over the Palladium center. This steric bulk physically blocks the approach of the amide nitrogen/oxygen but allows the linear approach of the C-Br bond for oxidative addition [1][2].

Catalyst Source: Precatalysts vs. In Situ

Do not use


 or 

. The induction period required to generate Pd(0) from these sources allows the amide time to poison the metal before the cycle begins.
  • Recommended: XPhos Pd G4 (Fourth Generation Palladacycle).

  • Why: G4 precatalysts release the active L-Pd(0) species immediately upon heating, saturating the solution with active catalyst faster than the amide can trap it [3].

Base & Solvent Architecture
  • Base: Switch to Tribasic Potassium Phosphate (

    
    ) .
    
    • Reasoning: Strong alkoxide bases (NaOtBu) can deprotonate the amide (pKa ~23), turning it into a potent anionic ligand.

      
       is milder and often kept in suspension (heterogeneous), reducing the concentration of dissolved base that attacks the amide.
      
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol .

    • Reasoning: These non-polar/moderately polar solvents discourage the solubility of the anionic amidate species if it forms.

Module 3: Optimized Experimental Protocol

Objective: Suzuki-Miyaura coupling of 2-(4-Bromo-2-methylphenyl)acetamide with a Boronic Acid.

ComponentSpecificationQuantity (Scale: 1.0 mmol)
Substrate 2-(4-Bromo-2-methylphenyl)acetamide228 mg (1.0 equiv)
Coupling Partner Aryl/Alkyl Boronic Acid1.2 - 1.5 equiv
Catalyst XPhos Pd G4 20 - 40 mg (2.5 - 5.0 mol%)
Base

(finely ground)
425 mg (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1 ratio)4.0 mL (0.25 M)
Temperature 80°C - 100°C

Step-by-Step Workflow:

  • Solvent Degassing (Critical): Sparge the 1,4-dioxane/water mixture with Argon or Nitrogen for at least 15 minutes. Oxygen accelerates the decomposition of the catalyst, especially when the reaction is slowed by the amide.

  • Solids Charging: Add the acetamide substrate, boronic acid, base, and XPhos Pd G4 to a reaction vial equipped with a stir bar.

    • Tip: If using a glovebox is not possible, add the catalyst last under a counter-flow of inert gas.

  • Sealing & Heating: Cap the vial (crimp cap preferred). Heat the block to 80°C before inserting the vial.

    • Why: "Ramping up" the temperature allows the amide to bind Pd at low energy states. "Shocking" the reaction at 80°C forces immediate reductive elimination of the precatalyst to the active species.

  • Monitoring: Monitor via LCMS. If the reaction stalls at 50% conversion, do not add more catalyst. Filter the mixture to remove the "dead" Pd black, and restart with fresh catalyst/ligand.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

Troubleshooting Start Reaction Failed? Precipitate Is there Black Precipitate? Start->Precipitate YesPrecip Catalyst Death (Aggregation) Precipitate->YesPrecip Yes NoPrecip Catalyst Resting State Precipitate->NoPrecip No CheckLigand Are you using XPhos/BrettPhos? YesPrecip->CheckLigand Action3 Check O2 exclusion Degas solvents longer NoPrecip->Action3 Likely Oxidation CheckBase Is Base > pKa 18? (e.g. NaOtBu) CheckLigand->CheckBase Yes Action1 Switch to G4 Precatalyst Increase Ligand:Pd ratio to 2:1 CheckLigand->Action1 No Action2 Switch to K3PO4 or K2CO3 (Milder Base) CheckBase->Action2 Yes CheckBase->Action3 No

Figure 2: Diagnostic workflow for reaction failure.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I protect the amide to solve this? A: Yes. Converting the primary amide to a nitrile (via dehydration) or protecting it with a Boc group will eliminate the poisoning effect completely. However, this adds two synthetic steps (protection and deprotection). We recommend optimizing the catalyst (XPhos/G4) first, as it is usually more efficient than adding steps [4].

Q: Why does the reaction turn black immediately? A: "Palladium Black" formation indicates that the rate of catalyst aggregation is faster than the rate of oxidative addition. This confirms that the amide is destabilizing the ligand-Pd complex. Ensure you are using a Precatalyst (like XPhos Pd G4), not separate Pd and Ligand, to ensure the stabilizing ligand is attached from the very first second.

Q: Does the methyl group at the ortho position affect the reaction? A: Yes, but it is secondary to the amide problem. The methyl group creates steric hindrance near the C-Br bond. This slows down the reaction, which gives the amide more time to poison the catalyst. The solution for both problems is the same: highly active, bulky ligands like XPhos or Sphos [1].

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Science.

  • BenchChem Technical Support . (2025). "Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides." BenchChem Troubleshooting Guide.

  • Hazari, N., et al. (2019).[3] "Well-Defined Pre-Catalysts in Amide and Ester Bond Activation." Molecules.

  • Szostak, M., et al. (2021).[4] "Evaluation of Cyclic Amides as Activating Groups in N-C Bond Cross-Coupling." Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Solid-State Characterization of 2-(4-Bromo-2-methylphenyl)acetamide Crystals

Introduction: In the landscape of pharmaceutical development and materials science, the precise characterization of a compound's solid-state properties is not merely a formality; it is a foundational pillar upon which th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and materials science, the precise characterization of a compound's solid-state properties is not merely a formality; it is a foundational pillar upon which the safety, efficacy, and stability of a product are built. The compound 2-(4-Bromo-2-methylphenyl)acetamide, a substituted aromatic amide, represents a class of molecules often investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Its crystalline form—the specific three-dimensional arrangement of its molecules—can dictate critical physicochemical properties such as solubility, bioavailability, and manufacturability. This guide provides an in-depth, comparative analysis of the techniques used to elucidate the solid-state structure of such crystalline materials, with a primary focus on the definitive method of X-ray Diffraction (XRD). We will explore not only the "how" but, more importantly, the "why" behind our experimental choices, comparing the unparalleled structural detail from XRD with the complementary thermodynamic and spectroscopic data from alternative techniques.

The Cornerstone of Crystallography: X-ray Diffraction (XRD)

X-ray Diffraction is the most powerful and widely used technique for determining the atomic and molecular structure of a crystal.[1] The principle is based on the constructive interference of monochromatic X-rays that are scattered by the electron clouds of atoms arranged in a periodic lattice.[1] This diffraction pattern is unique to a specific crystal structure, acting as its "fingerprint." Depending on the nature of the sample, XRD is broadly categorized into two main techniques: Single-Crystal XRD (scXRD) and Powder XRD (PXRD).

Single-Crystal XRD (scXRD): The Definitive Structure Solution

For an unambiguous determination of a molecule's three-dimensional structure, scXRD is the "gold standard".[2] It provides precise information on bond lengths, bond angles, absolute configuration, and intermolecular interactions, which are crucial for understanding a molecule's behavior.[3][4] This technique requires a single, high-quality crystal, typically between 10 and 200 micrometers in size.[5]

  • Crystal Growth & Selection (The Art):

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to grow a crystal large enough for analysis but free from significant defects, twinning, or internal strain.

    • Method: Slow evaporation of a saturated solution of 2-(4-Bromo-2-methylphenyl)acetamide in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is the most common approach. Other methods include slow cooling or vapor diffusion.

    • Selection: Under a polarized light microscope, select a crystal that exhibits sharp edges and uniform extinction under cross-polarized light.

  • Crystal Mounting & Centering:

    • Rationale: The crystal must be mounted securely and precisely centered in the X-ray beam to ensure that it remains in the beam as it is rotated during data collection.

    • Method: The selected crystal is affixed to a glass fiber or a cryo-loop using a minimal amount of inert oil or grease and mounted on a goniometer head.

  • Data Collection:

    • Rationale: To reconstruct the 3D structure, diffraction data must be collected from all possible crystal orientations. A cryostream (typically liquid nitrogen at ~100 K) is used to minimize thermal motion of the atoms and protect the crystal from radiation damage, resulting in higher quality data.

    • Method: The mounted crystal is placed in the diffractometer. A preliminary "unit cell" determination is performed by collecting a few initial frames. A full data collection strategy is then calculated and executed, rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[6] The diffracted X-rays are captured by a detector.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit.

    • Method: Specialized software is used to integrate the raw diffraction images, correct for experimental factors (like absorption), and solve the structure using direct methods or Patterson functions. The resulting atomic model is refined anisotropically to yield precise atomic coordinates, bond lengths, and angles.

scXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination CrystalGrowth Crystal Growth (e.g., Slow Evaporation) CrystalSelection Microscopic Selection of a Single Crystal CrystalGrowth->CrystalSelection Mounting Mounting on Goniometer Head CrystalSelection->Mounting Centering Centering in X-ray Beam Mounting->Centering DataCollection Data Collection (Rotation, ~100 K) Centering->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Refinement Solution->Refinement FinalStructure Final 3D Structure (CIF File) Refinement->FinalStructure

Caption: The workflow for determining a 3D molecular structure using single-crystal X-ray diffraction.

Powder XRD (PXRD): The Versatile Fingerprint

When growing suitable single crystals is difficult or when analyzing a bulk sample for phase purity, polymorphism, or quality control, Powder X-ray Diffraction (PXRD) is the method of choice.[7] Instead of a single crystal, PXRD uses a finely powdered sample containing thousands of microcrystallites in random orientations. The resulting 1D diffraction pattern (intensity vs. 2θ angle) is a characteristic fingerprint of the crystalline phase.

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for high-quality PXRD data. The goal is to have a fine, uniform powder with a random distribution of crystallite orientations to avoid "preferred orientation," which can skew peak intensities.[8]

    • Method: The crystalline sample of 2-(4-Bromo-2-methylphenyl)acetamide is gently ground using a mortar and pestle, ideally under a liquid like ethanol to minimize structural damage.[8] The ideal particle size is typically in the 1-10 micrometer range.[9]

  • Sample Mounting:

    • Rationale: The sample must be mounted to have a flat, smooth surface that is perfectly flush with the sample holder's reference plane to prevent errors in peak positions.[7]

    • Method: The fine powder is carefully packed into a sample holder. A "zero-background" holder, often made from a single crystal of silicon cut along a non-diffracting plane, is recommended for small sample amounts to improve the signal-to-noise ratio.[7] A glass slide is often used to gently press the surface flat.

  • Data Acquisition:

    • Rationale: The instrument scans through a range of angles (2θ), measuring the intensity of the diffracted X-rays at each angle to generate the characteristic pattern.

    • Method: The sample holder is placed in the diffractometer. The instrument parameters are set, including the 2θ range (e.g., 2° to 40°), step size, and scan speed. For improved statistics, especially with multiphase samples, spinning the sample during collection is often beneficial.[9]

  • Data Analysis:

    • Rationale: The resulting diffractogram is analyzed to identify the crystalline phase(s) present.

    • Method: The experimental pattern can be compared to reference patterns from databases (like the Cambridge Structural Database)[10] or to a pattern calculated from a known single-crystal structure. It is the primary tool for identifying polymorphs, assessing purity, and monitoring phase transformations.

A Multi-Technique Approach: Comparison with Alternative Methods

While XRD provides definitive structural information, a comprehensive characterization relies on a synergistic approach using orthogonal techniques. These methods provide complementary data on the thermal, physical, and spectroscopic properties of the material.

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and solid-solid phase transitions.

  • Supporting Data: For 2-(4-Bromo-2-methylphenyl)acetamide, DSC provides a precise melting point (Tm) and the enthalpy of fusion (ΔHfus). The presence of multiple thermal events before the melt can be a strong indicator of polymorphism.

  • Protocol: A small amount of the sample (1-5 mg) is sealed in an aluminum pan. The pan is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow is recorded versus temperature.

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to quantify the presence of volatiles like solvents or water (hydrates).

  • Supporting Data: A TGA thermogram would reveal the decomposition temperature of 2-(4-Bromo-2-methylphenyl)acetamide. A mass loss step at a temperature below the melting point would indicate the presence of residual solvent or the formation of a solvate/hydrate, a crucial piece of information that XRD alone may not quantify easily.

  • Protocol: A sample (5-10 mg) is placed in a high-purity pan (e.g., platinum or alumina) and heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere. The mass is recorded continuously.

Fourier-Transform Infrared (FTIR) / Raman Spectroscopy
  • Principle: These vibrational spectroscopy techniques probe the molecular-level structure by measuring the absorption (FTIR) or scattering (Raman) of light corresponding to the vibrational frequencies of specific chemical bonds and functional groups.

  • Supporting Data: While the molecular formula is the same, different crystal packing arrangements (polymorphs) can lead to subtle but measurable shifts in the vibrational spectra due to changes in intermolecular interactions (e.g., hydrogen bonding). For 2-(4-Bromo-2-methylphenyl)acetamide, key peaks like the N-H stretch, C=O stretch, and aromatic C-H bends would be sensitive to the crystalline environment.

  • Protocol (FTIR-ATR): A small amount of the powder sample is placed on the Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact, and the infrared spectrum is collected.

Integrated_Workflow cluster_primary Primary Structure & Phase Analysis cluster_thermo Thermal Properties cluster_spectro Spectroscopic Fingerprinting PXRD Powder XRD (Phase ID, Purity, Polymorph Screen) scXRD Single-Crystal XRD (Definitive 3D Structure) PXRD->scXRD If single crystals available DSC DSC (Melting Point, Phase Transitions) PXRD->DSC FTIR_Raman FTIR / Raman (Functional Groups, Polymorph-Specific Shifts) PXRD->FTIR_Raman TGA TGA (Thermal Stability, Solvates/Hydrates) DSC->TGA Sample Crystalline Sample of 2-(4-Bromo-2-methylphenyl)acetamide Sample->PXRD Sample->DSC Sample->TGA Sample->FTIR_Raman

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-Bromo-2-methylphenyl)acetamide

This comprehensive guide details the proper disposal procedures for 2-(4-Bromo-2-methylphenyl)acetamide (CAS 861055-58-5). It is designed for researchers and safety officers requiring precise, actionable protocols that c...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the proper disposal procedures for 2-(4-Bromo-2-methylphenyl)acetamide (CAS 861055-58-5). It is designed for researchers and safety officers requiring precise, actionable protocols that comply with environmental safety standards.

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, positive identification is critical to distinguish this compound from its structural isomers (e.g., acetanilides).

Parameter Technical Specification
Chemical Name 2-(4-Bromo-2-methylphenyl)acetamide
CAS Number 861055-58-5
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Structure Class Phenylacetamide (Primary amide derivative of phenylacetic acid)
Physical State Solid (Crystalline powder)
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Aquatic Toxicity (due to halogenation).[1]

Expert Insight: Unlike acetanilides (where nitrogen is attached to the ring), this is a phenylacetamide. The amide nitrogen is primary (–NH₂), making it susceptible to hydrolysis under strong acidic/basic conditions. However, for disposal, it must be treated as a Halogenated Organic Solid .

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against unexpected chemical reactions in waste streams.

Segregation Logic
  • Do NOT Mix With: Strong oxidizers (e.g., permanganates, nitrates), strong acids, or strong bases.

  • Compatible Stream: Halogenated Organic Solids.

  • Why? The bromine substituent requires specific incineration protocols (scrubbing) to prevent the release of toxic hydrogen bromide (HBr) or bromine gas (Br₂).

DOT Visualization: Segregation Workflow

The following decision tree illustrates the critical segregation steps to prevent cross-contamination.

SegregationWorkflow Start Waste Generation: 2-(4-Bromo-2-methylphenyl)acetamide StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure Substance/Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution BinSolid DISPOSAL BIN A: Solid Halogenated Organics SolidPath->BinSolid HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidPath->HalogenCheck BinLiqHalo DISPOSAL BIN B: Liquid Halogenated Solvents HalogenCheck->BinLiqHalo Yes BinLiqNonHalo DISPOSAL BIN C: Liquid Non-Halogenated Solvents HalogenCheck->BinLiqNonHalo No (e.g., Methanol, DMSO)

Figure 1: Decision matrix for segregating 2-(4-Bromo-2-methylphenyl)acetamide waste based on physical state and solvent compatibility.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Chemical

Use this protocol for expired shelf stock or surplus solid material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Attach a hazardous waste tag.

    • Must Include: Full chemical name (No abbreviations), CAS # 861055-58-5, and the hazard check: "Toxic," "Irritant."

    • Specific Note: Write "Halogenated Organic Solid" clearly on the tag.

  • Secondary Containment: Place the sealed container into a secondary tub to capture potential leaks during transport.

  • Transfer: Move to the facility's Central Accumulation Area (CAA).

  • Final Disposal: This material must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration with acid gas scrubbing.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol if the compound is dissolved in solvents (e.g., DMSO, Dichloromethane).

  • Identify the Solvent: The solvent determines the waste stream, not just the solute.

    • If dissolved in DCM/Chloroform: Stream as Halogenated Solvent Waste .[2]

    • If dissolved in Methanol/Acetone: Stream as Non-Halogenated Solvent Waste (unless the concentration of the bromo-compound is >1-2%, in which case many facilities default to Halogenated to be safe).

  • Neutralization (If applicable): If the reaction mixture contains unquenched reagents (e.g., acid chlorides), quench them first. Ensure pH is between 5–9 before adding to the solvent waste drum.

  • Bulking: Pour into the appropriate safety carboy (equipped with a funnel and lid).

    • Critical Safety: Do not fill carboys >90% capacity to allow for thermal expansion.

Scenario C: Contaminated Debris
  • Items: Gloves, weigh boats, paper towels.

  • Protocol: Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness). Label as "Solid Debris Contaminated with Halogenated Organics."

Emergency Response: Spills & Exposure

Trustworthiness Check: These steps are self-validating based on the chemical's physical properties (solid powder).

Incident Immediate Action Technical Rationale
Minor Solid Spill Dampen a paper towel with water/surfactant and wipe.Prevents generation of airborne dust (inhalation hazard).[3][4][5]
Large Solid Spill Cover with wet sand or vermiculite; sweep carefully.Minimizes dispersion; vermiculite is inert and non-reactive.
Skin Contact Wash with soap and water for 15 minutes.[1]The amide functionality is lipophilic; soap is required to solubilize and remove it.
Eye Contact Flush with water for 15 minutes; seek medical aid.[1][3][4][5]Mechanical irritation from crystals + chemical irritation from the halide.
Regulatory Compliance (RCRA & EPA)
  • RCRA Status: 2-(4-Bromo-2-methylphenyl)acetamide is not a specifically "P" or "U" listed waste.

  • Waste Determination: Under 40 CFR 262.11, the generator must determine if the waste exhibits hazardous characteristics.

    • Due to the halogen (Bromine) and potential toxicity, it should be managed as Hazardous Waste rather than general refuse.

  • EPA Waste Code: If not characteristically hazardous (ignitable, corrosive, reactive, toxic via TCLP), it is often coded as Non-Regulated Chemical Waste but disposed of via hazardous waste incineration contracts to ensure "Cradle-to-Grave" liability protection.

References
  • Sigma-Aldrich. Product Specification: 2-(4-Bromo-2-methylphenyl)acetamide (CAS 861055-58-5).[6] Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Halogenated Acetamides. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

Sources

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